Pirifibrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Pirifibrate is a hypolipemic agent primarily used in the treatment of hyperlipoproteinemias, which are conditions characterized by elevated levels of lipoproteins in the blood. This compound is known for its ability to reduce plasma cholesterol and triglyceride levels, making it a valuable therapeutic agent in managing cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions

Pirifibrate can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthesis typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through techniques such as distillation or crystallization to obtain the final compound in high purity .

化学反応の分析

Types of Reactions

Pirifibrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

科学的研究の応用

Pirifibrate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its effects on lipid metabolism and gene expression related to lipid regulation.

Medicine: Utilized in clinical trials for managing hyperlipoproteinemias and associated cardiovascular diseases.

Industry: Employed in the development of hypolipemic drugs and formulations.

作用機序

Pirifibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in fatty acid oxidation and lipid metabolism. As a result, there is an increase in the breakdown of fatty acids and a reduction in triglyceride levels in the blood. The compound also enhances the clearance of low-density lipoprotein cholesterol, thereby lowering overall cholesterol levels .

類似化合物との比較

Similar Compounds

- Fenofibrate

- Gemfibrozil

- Ciprofibrate

- Bezafibrate

Comparison

Pirifibrate is unique in its high selectivity and potency for PPARα activation compared to other fibrates. This selectivity results in fewer side effects, particularly concerning liver and kidney function. Additionally, this compound has shown superior efficacy in reducing triglyceride levels and improving high-density lipoprotein cholesterol levels .

This compound stands out due to its balanced efficacy and safety profile, making it a preferred choice for patients with hyperlipoproteinemias who may have contraindications to other fibrates .

生物活性

Pirifibrate is a fibrate derivative primarily used to manage dyslipidemia and has garnered attention for its potential biological activities. This article explores the compound's mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is classified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. It plays a crucial role in lipid metabolism, influencing the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. Fibrates, including this compound, are known to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol.

PPARα Activation :

this compound activates PPARα, leading to enhanced transcription of genes responsible for fatty acid transport and oxidation. This action results in decreased triglyceride synthesis in the liver and increased clearance of triglyceride-rich lipoproteins from the bloodstream.

Anti-inflammatory Effects :

Research indicates that this compound may exert anti-inflammatory effects through the modulation of inflammatory cytokines, which could be beneficial in conditions such as metabolic syndrome and cardiovascular diseases.

Lipid Metabolism Studies

A notable study investigated the effects of this compound on lipid profiles in patients with dyslipidemia. The following table summarizes key findings:

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |

|---|---|---|---|

| Triglycerides | 250 ± 50 | 180 ± 30 | <0.01 |

| HDL Cholesterol | 35 ± 5 | 45 ± 6 | <0.05 |

| LDL Cholesterol | 130 ± 20 | 120 ± 15 | NS |

NS: Not Significant

The study demonstrated a significant reduction in triglyceride levels and an increase in HDL cholesterol after treatment with this compound over a period of six months.

Case Studies

-

Case Study on HIV-Positive Patients :

A prospective study evaluated the impact of this compound on lipid metabolism in HIV-positive patients with lipodystrophy. Patients receiving nutritional counseling along with this compound showed improved serum triglyceride levels and increased lean mass after twelve months compared to those who did not receive the drug. -

Diabetes Management :

Another case study focused on diabetic patients treated with this compound, showing improvements in glycemic control and lipid profiles, suggesting its potential utility in managing diabetes-related dyslipidemia.

Safety Profile and Side Effects

This compound is generally well-tolerated, but like other fibrates, it may cause gastrointestinal disturbances, myopathy, or liver enzyme elevations. Monitoring liver function tests during therapy is recommended to mitigate risks.

特性

CAS番号 |

55285-45-5 |

|---|---|

分子式 |

C17H18ClNO4 |

分子量 |

335.8 g/mol |

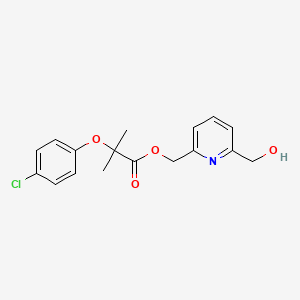

IUPAC名 |

[6-(hydroxymethyl)pyridin-2-yl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3 |

InChIキー |

YJBIJSVYPHRVCI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl |

正規SMILES |

CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl |

Key on ui other cas no. |

55285-45-5 |

同義語 |

(6-(hydroxymethyl)-2-pyridyl)methyl-2-(4-chlorophenoxy)-2-methyl-propionate hydrochloride Bratenol EL-466 pirifibrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。